molecular formula C6H6FN B1303128 5-Fluoro-2-methylpyridine CAS No. 31181-53-0

5-Fluoro-2-methylpyridine

Cat. No. B1303128
CAS RN: 31181-53-0
M. Wt: 111.12 g/mol
InChI Key: LXAHHHIGZXPRKQ-UHFFFAOYSA-N
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Description

5-Fluoro-2-methylpyridine is a chemical compound that is part of the pyridine family, characterized by a fluorine atom at the fifth position and a methyl group at the second position of the pyridine ring. This structure is a key intermediate in various chemical syntheses and has applications in medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of related fluoropyridines has been achieved through various methods. For instance, 2-amino-5-[18F]fluoropyridines were synthesized using a palladium-catalyzed amination of 2-bromo-5-[18F]fluoropyridine, which in turn was obtained by radiofluorination of anisyl(2-bromopyridinyl-5)iodonium triflate . Another synthesis route for 4-fluoropyridines involves Ireland-Claisen and aza-Cope rearrangements starting from 2-fluoroallylic alcohols . Additionally, a novel synthesis route for 2-amino-5-fluoropyridine was developed, which avoids the need for 2-chloro-5-aminopyridine and improves yield and purity .

Molecular Structure Analysis

The molecular structure of this compound is not directly discussed in the provided papers. However, the structure of related compounds, such as 5-bromo-2-chloro-4-fluoro-3-iodopyridine, has been synthesized and used as a building block for further chemical manipulations . The molecular structure of this compound would similarly be expected to serve as a versatile intermediate for the synthesis of more complex molecules.

Chemical Reactions Analysis

Fluoropyridines participate in various chemical reactions due to the reactivity of the fluorine atom and the pyridine ring. For example, 5-fluoro-2'-deoxyuridylate, a related compound, forms a covalent complex with thymidylate synthetase, which is a key enzyme in the synthesis of DNA . The presence of fluorine in the pyridine ring can influence the reactivity and outcome of chemical reactions, as seen in the synthesis of 5-aryl-2,2'-bipyridines .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not explicitly detailed in the provided papers. However, the properties of fluorinated pyridines can be inferred from related compounds. For example, the photophysical properties of 5-aryl-2,2'-bipyridines bearing fluorinated aniline residues were studied, showing that the incorporation of fluorine atoms can affect the emission maximum and quantum yield . The thermal behavior of lanthanide complexes with fluorinated ligands was also investigated, indicating thermal stability up to 450 K .

Scientific Research Applications

Synthesis and Drug Development

5-Fluoro-2-methylpyridine has been used in the efficient functionalization of pyridinylmethyl compounds, leading to the synthesis of drugs like DMP 543, which enhances acetylcholine release and potentially aids in cognition enhancement. This process has been adapted for large-scale synthesis, indicating its significance in pharmaceutical manufacturing (Pesti et al., 2000).

Herbicidal Activity

Research has explored the herbicidal applications of compounds synthesized from this compound. A study demonstrated that 2-cyano-3-(2-fluoro-5-pyridyl)methylaminoacrylates, derived from this compound, exhibit significant herbicidal activities, particularly against amaranth pigweed and rape in post-emergence treatments. These compounds showed potential for being effective at relatively low concentrations (Liu et al., 2005).

Vibrational Spectroscopy and Molecular Docking Studies

2-Fluoro-4-iodo-5-methylpyridine, a related compound, has been subject to vibrational spectroscopic studies. These studies include electronic influence analysis, reactivity analysis, and molecular docking studies, underscoring the compound's potential in various chemical and biological research applications. The findings contribute to a better understanding of the compound's properties, including its interaction with proteins and potential drug-like behavior (Selvakumari et al., 2022).

Safety and Hazards

The compound is classified under GHS07 for safety . The hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding all personal contact, including inhalation, and using protective clothing when risk of exposure occurs .

Mechanism of Action

Target of Action

5-Fluoro-2-methylpyridine is primarily used in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The primary targets of this compound are the organoboron reagents used in the SM coupling .

Mode of Action

The mode of action of this compound involves its interaction with the organoboron reagents in the SM coupling . The compound acts as a nucleophile, being transferred from boron to palladium during the transmetalation process .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to the SM coupling . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects include the formation of new carbon–carbon bonds .

Result of Action

The result of the action of this compound is the formation of new carbon–carbon bonds via the SM coupling . This leads to the synthesis of complex organic compounds . The compound’s action can also result in the formation of fluoropyridines, which have interesting and unusual physical, chemical, and biological properties .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the SM coupling is known to be exceptionally mild and functional group tolerant . Therefore, the presence of other functional groups in the reaction environment could potentially affect the action of this compound. Additionally, the compound’s stability could be affected by factors such as temperature and pH.

Biochemical Analysis

Biochemical Properties

5-Fluoro-2-methylpyridine plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. It has been shown to interact with enzymes such as p38α mitogen-activated protein kinase, which is involved in various cellular processes including inflammation and stress responses . The interaction between this compound and p38α mitogen-activated protein kinase is characterized by the binding of the compound to the enzyme’s active site, thereby inhibiting its activity. This inhibition can lead to a decrease in the production of pro-inflammatory cytokines, making this compound a potential candidate for therapeutic applications in inflammatory diseases.

Cellular Effects

This compound has been observed to affect various types of cells and cellular processes. In particular, it influences cell signaling pathways, gene expression, and cellular metabolism. For example, the inhibition of p38α mitogen-activated protein kinase by this compound can lead to alterations in cell signaling pathways that regulate inflammation and stress responses . Additionally, this compound can affect gene expression by modulating the activity of transcription factors that are downstream of p38α mitogen-activated protein kinase. These changes in gene expression can result in altered cellular metabolism and function.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, particularly enzymes. As mentioned earlier, this compound binds to the active site of p38α mitogen-activated protein kinase, inhibiting its activity . This binding interaction is facilitated by the fluorine atom in the compound, which enhances its affinity for the enzyme’s active site. The inhibition of p38α mitogen-activated protein kinase by this compound leads to a decrease in the phosphorylation of downstream targets, thereby modulating various cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. It has been found that this compound is relatively stable under ambient conditions, with minimal degradation observed over extended periods . Long-term studies have shown that the compound can maintain its inhibitory effects on p38α mitogen-activated protein kinase, leading to sustained changes in cellular function and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit p38α mitogen-activated protein kinase without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications to minimize toxicity while maximizing efficacy.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and biomolecules, affecting metabolic flux and metabolite levels. The metabolic pathways of this compound are crucial for understanding its pharmacokinetics and potential drug interactions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion and active transport mechanisms . Once inside the cells, this compound can bind to intracellular proteins, affecting its localization and accumulation. The distribution of the compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins.

Subcellular Localization

The subcellular localization of this compound is an important factor in determining its activity and function. The compound has been found to localize in various cellular compartments, including the cytoplasm and nucleus . The localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific organelles. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.

properties

IUPAC Name

5-fluoro-2-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6FN/c1-5-2-3-6(7)4-8-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXAHHHIGZXPRKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10376521
Record name 5-fluoro-2-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10376521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

31181-53-0
Record name 5-fluoro-2-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10376521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Fluoro-2-methylpyridine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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